molecular formula C10H13ClN2O B1525509 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride CAS No. 1311318-47-4

2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride

Cat. No. B1525509
M. Wt: 212.67 g/mol
InChI Key: MYTMKBFTFSVYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride” is a chemical compound . It has been designed and synthesized as a selective discoidin domain receptor 1 (DDR1) inhibitor . The IUPAC name of this compound is "2-amino-2-indanecarboxamide hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 212.68 . The storage temperature is room temperature .

Scientific Research Applications

Antipancreatic Cancer Activity

One of the most notable applications of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is in the treatment of pancreatic cancer. It has been designed and synthesized as a new selective inhibitor for the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that is implicated in the progression of pancreatic cancer. The compound has shown promising results in inhibiting collagen-induced DDR1 signaling and epithelial-mesenchymal transition, which are critical processes in cancer metastasis. It also dose-dependently suppressed colony formation of pancreatic cancer cells and exhibited significant therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Targeting Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in the development and progression of cancers. 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride targets the TME by disrupting the desmoplastic reaction, which is characterized by the expansion of cancer-associated fibroblasts and increased deposition of extracellular matrix components. By targeting the stroma, it helps in overcoming chemoresistance and improving the therapeutic response in pancreatic cancer treatment .

Inhibition of DDR1 Kinase Activity

This compound binds with DDR1 with a dissociation constant (Kd) value of 5.9 nM and inhibits its kinase activity with a half-maximal inhibitory concentration (IC50) value of 14.9 nM . This high affinity and potent inhibition of DDR1 kinase activity make it a valuable tool for scientific research into DDR1-related pathways and diseases.

Molecular Docking Studies

Molecular docking studies have been conducted with 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride to understand its interaction with DDR1. These studies provide insights into the binding efficiency and specificity of the compound, which is crucial for the design of more potent and selective DDR1 inhibitors .

Selectivity Profiling

Selectivity profiling of this compound has revealed its potential to selectively inhibit DDR1 over other kinases. This selectivity is important for reducing off-target effects and increasing the therapeutic index of potential drugs developed from this compound .

Anti-proliferative Effects

The compound has demonstrated anti-proliferative effects against pancreatic cancer cells. It has been shown to potently inhibit the growth of cancer cells, which is a desirable attribute for any anticancer agent .

Structural Analysis

Structural analysis of the compound when bound to DDR1 has been performed, providing valuable information about the interaction between the compound and the receptor. This information can be used to refine the compound and enhance its efficacy and selectivity .

Synthesis and Design

The synthesis and design of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride involve complex chemical processes that yield a compound with specific characteristics tailored for DDR1 inhibition. The design process takes into account the structural requirements for binding to DDR1 and the pharmacokinetic properties needed for effective drug action .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTMKBFTFSVYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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